molecular formula C27H23FN4O B12704470 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- CAS No. 133381-50-7

1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)-

Cat. No.: B12704470
CAS No.: 133381-50-7
M. Wt: 438.5 g/mol
InChI Key: ZKNOBOGMZNQYCW-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a fluorophenyl group and an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and indole groups through various coupling reactions. Common reagents used in these reactions include hydrazines, aldehydes, and fluorobenzenes under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of specific functional groups using reducing agents such as sodium borohydride.

    Substitution: Halogenation or nitration reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents include acids, bases, and catalysts like palladium or platinum. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and indole groups may enhance its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-phenyl-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)-
  • 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-chlorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)-

Uniqueness

The presence of the fluorophenyl group in 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- distinguishes it from similar compounds, potentially enhancing its chemical reactivity and biological activity.

Properties

CAS No.

133381-50-7

Molecular Formula

C27H23FN4O

Molecular Weight

438.5 g/mol

IUPAC Name

1-[3-(2-fluorophenyl)-5-[2-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C27H23FN4O/c1-17-22(19-9-4-8-14-25(19)30-17)16-29-24-13-7-5-11-21(24)26-15-27(32(31-26)18(2)33)20-10-3-6-12-23(20)28/h3-14,16,27,30H,15H2,1-2H3

InChI Key

ZKNOBOGMZNQYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NC3=CC=CC=C3C4=NN(C(C4)C5=CC=CC=C5F)C(=O)C

Origin of Product

United States

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